molecular formula C21H27N3O4S2 B11312387 2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11312387
M. Wt: 449.6 g/mol
InChI Key: UWCFOZQRYATKQX-UHFFFAOYSA-N
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Description

2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiomorpholine ring, a sulfonyl group, and a phthalazinone core, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple steps, including the formation of the phthalazinone core, the introduction of the thiomorpholine ring, and the addition of the sulfonyl group. Common reagents used in these reactions include various alkylating agents, sulfonyl chlorides, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethyl-4-[4-methoxy-3-(thiomorpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H27N3O4S2

Molecular Weight

449.6 g/mol

IUPAC Name

2-ethyl-4-(4-methoxy-3-thiomorpholin-4-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C21H27N3O4S2/c1-3-24-21(25)17-7-5-4-6-16(17)20(22-24)15-8-9-18(28-2)19(14-15)30(26,27)23-10-12-29-13-11-23/h8-9,14H,3-7,10-13H2,1-2H3

InChI Key

UWCFOZQRYATKQX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCSCC4

Origin of Product

United States

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